N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylphenyl group and an isoindolinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.
Acetylation of the Phenyl Group:
Coupling Reaction: The final step involves coupling the acetylphenyl group with the isoindolinone core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group or other substituents on the phenyl ring can be substituted using nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide
- N-(4-Methylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide
- N-(4-Chlorophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide
Uniqueness
This compound is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, it may exhibit distinct properties and applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)13-6-8-15(9-7-13)19-17(22)11-20-10-14-4-2-3-5-16(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJGVORSFMMUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.